molecular formula C9H10N4O2 B1309767 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 878453-66-8

7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B1309767
CAS No.: 878453-66-8
M. Wt: 206.2 g/mol
InChI Key: NCBNAZDSHQXLRS-UHFFFAOYSA-N
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Description

7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is isoelectronic with purines, allowing it to function as a bioisostere in the design of novel enzyme inhibitors and receptor modulators . This compound serves as a crucial synthetic intermediate for the development of pharmaceuticals targeting multiple therapeutic areas. In antimicrobial research, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been identified as a promising template for novel anti-infectives. Structural analogues have demonstrated potent and narrow-spectrum antibacterial activity against Enterococcus faecium , including vancomycin-resistant strains (VRE), by inhibiting cell-wall biosynthesis . Furthermore, the scaffold has been repurposed and optimized for inhibiting the RNase H function of HIV-1 reverse transcriptase, representing an innovative approach against a target not addressed by current antiretroviral drugs . In neuroscience, closely related [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been developed as positive modulators of the GABA A receptor. These compounds exhibit potent anticonvulsant activity in preclinical models with lower neurotoxicity and higher protective indices compared to some standard treatments, highlighting the therapeutic potential of this chemotype for central nervous system disorders . The metal-chelating properties of the triazolopyrimidine core also enable the formation of complexes with biological activity, which have been explored as potential antiparasitic agents against diseases like leishmaniasis and Chagas disease . This product is provided for research purposes as part of a collection of unique chemicals. As an early discovery compound, analytical data is not collected. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5(2)7-3-6(8(14)15)12-9-10-4-11-13(7)9/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBNAZDSHQXLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424546
Record name 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878453-66-8
Record name 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

The mechanism of action of 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

Compound Name Substituent (7-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Isopropyl C₉H₁₀N₄O₂ 206.21 High lipophilicity; potential agrochemical lead
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Fluorophenyl C₁₃H₉FN₄O₂ 278.24 Enhanced aromatic stacking; antimicrobial activity
7-Chloro-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Chlorine C₁₃H₁₀ClN₅O 299.71 Anti-tubercular activity; synthetic intermediate
7-Isobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Isobutyl C₁₁H₁₅N₅ 217.27 Ligand for copper bromide complexes; steric effects studied

Key Observations :

  • Halogenated derivatives (e.g., 7-chloro) are often intermediates for further functionalization, as seen in anti-tubercular agent synthesis .

Variations at the 5-Position

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Carboxylic acid C₉H₁₀N₄O₂ 206.21 Acidic group for salt formation or conjugation
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Methyl C₇H₆N₄O₂ 178.15 Reduced steric bulk; simplified synthetic routes
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Methyl ester C₁₁H₁₂ClN₅O₂ 289.70 Ester prodrug strategy; improved bioavailability
7-Oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid Oxo group C₇H₅N₄O₃ 193.14 Hydrogen-bonding capacity; kinase inhibition potential

Key Observations :

  • The carboxylic acid group in the target compound enables salt formation (e.g., sodium salts for solubility) and serves as a handle for amide or ester derivatization .
  • Methyl esters (e.g., compound from ) are often used to enhance oral bioavailability via prodrug strategies.

Biological Activity

7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 878453-66-8) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 206.21 g/mol
  • PubChem CID : 6486001

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that this compound may act as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been noted for its potential role in inhibiting deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation pathways in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study reported that certain derivatives exhibited IC₅₀ values in the low micromolar range against gastric cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Activity

Research has also explored the antimicrobial properties of triazolo[1,5-a]pyrimidines. In vitro assays have demonstrated that these compounds possess activity against a range of pathogens, including those responsible for neglected tropical diseases such as leishmaniasis and Chagas disease. The selectivity index (SI) calculated for these compounds suggests a favorable therapeutic window compared to traditional treatments .

Case Studies and Research Findings

StudyFindings
Anticancer Study Compound derivatives showed IC₅₀ values ranging from 0.61 μmol/L to 4.95 μmol/L against gastric cancer cell lines .
Antimicrobial Study The compound exhibited significant activity against Leishmania spp., with selectivity indices indicating better efficacy than standard drugs .
Mechanistic Study The compound inhibited USP28 enzyme activity, leading to decreased levels of oncogenic proteins like c-Myc in treated cells .

Q & A

Basic Research Question

  • Toxicity: Classified as acutely toxic (GHS Category 4) and a skin irritant. Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

How can computational methods aid in studying this compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking: Predict binding affinities to targets like dihydrofolate reductase (DHFR) using software (AutoDock, Schrödinger) .
  • QSAR Models: Relate substituent electronic properties (e.g., Hammett constants) to antibacterial IC₅₀ values .

Case Study:
Docking studies revealed that the carboxylic acid group forms salt bridges with Arg residues in DHFR, explaining its inhibitory potency .

How to resolve discrepancies in spectroscopic data during characterization?

Advanced Research Question

  • Dynamic Effects: Variable temperature NMR can clarify conformational exchange in solution (e.g., ring puckering) .
  • Isotopic Labeling: Use ¹⁵N-labeled precursors to resolve overlapping signals in the triazole region .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Research Question

  • Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Example: Scaling from 1 g to 100 g batch using flow reactors maintained >90% purity, vs. 75% in batch mode .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.